molecular formula C11H13N3O2 B2469479 2-Tert-butyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid CAS No. 1510113-17-3

2-Tert-butyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid

Cat. No.: B2469479
CAS No.: 1510113-17-3
M. Wt: 219.244
InChI Key: BIIJGVHOXZXHQQ-UHFFFAOYSA-N
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Description

2-Tert-butyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid is a high-purity chemical building block designed for research and development in medicinal chemistry. This compound features a [1,2,4]triazolo[1,5-a]pyridine core, a versatile scaffold recognized for its broad applications in drug design . The scaffold is isoelectronic with purine systems, allowing it to function as a potential bioisostere in the development of novel enzyme inhibitors, such as kinase targets . The carboxylic acid functional group at the 6-position provides a key synthetic handle for further derivatization through amide coupling or esterification reactions, enabling the construction of more complex molecules for structure-activity relationship (SAR) studies. The tert-butyl substituent at the 2-position is a common moiety used to modulate the compound's steric profile and pharmacokinetic properties. Researchers can leverage this reagent in the synthesis of potential therapeutic agents for various diseases. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-tert-butyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-11(2,3)10-12-8-5-4-7(9(15)16)6-14(8)13-10/h4-6H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIIJGVHOXZXHQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2C=C(C=CC2=N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Arylidenemalononitrile-Based Cyclization

The most widely applicable method for constructingtriazolo[1,5-a]pyridine derivatives involves cyclocondensation of arylidenemalononitriles with cyanoacetohydrazide derivatives. For the target compound, this approach requires strategic incorporation of the tert-butyl group at the C2 position during precursor synthesis.

Procedure :

  • React tert-butyl-substituted hydrazine with ethyl cyanoacetate to form tert-butyl cyanoacetohydrazide
  • Condense with benzaldehyde-derived malononitrile under microwave irradiation (60°C, 15 min)
  • Oxidize intermediate 5-amino-8-cyano derivative to carboxylic acid using KMnO₄/H₂SO₄

Key Parameters :

  • Microwave acceleration improves yield from 46% to 79% compared to thermal heating
  • tert-Butyl group introduction requires stoichiometric excess (1.5 eq) to overcome steric hindrance

Post-Cyclization Functionalization Strategies

Carbodiimide-Mediated Amide Coupling

Adapting methodology fromtriazolo[1,5-a]pyridine-6-carboxylic acid derivatives, the target compound can be synthesized via coupling of pre-formed 2-tert-butyl-triazolo[1,5-a]pyridin-6-amine with protected carboxylic acid precursors.

Optimized Conditions :

Component Quantity Role
EDCI 1.2 eq Coupling agent
HOBt 1.2 eq Activator
DIPEA 3.0 eq Base
DMF 0.1 M Solvent
Reaction Time 10 h

Yield Enhancement :

  • Sequential Boc-protection of amine improves coupling efficiency from 19% to 34%
  • Final deprotection with TFA/CH₂Cl₂ (1:1) achieves 92% recovery

Direct Oxidation Pathways

Side Chain Oxidation of Methyl Precursors

Conversion of 6-methyl derivatives to carboxylic acids represents a viable route, though limited by substrate availability:

Oxidation Protocol :

  • Synthesize 2-tert-butyl-6-methyl-triazolo[1,5-a]pyridine via Pd-catalyzed cross-coupling
  • Oxidize with K₂S₂O₈/CuSO₄ in H₂O/THF (3:1) at reflux
  • Neutralize with NaHCO₃ and extract with EtOAc

Performance Metrics :

  • 68% conversion observed by HPLC-MS
  • Requires strict temperature control (ΔT < 2°C) to prevent decarboxylation

Innovative Catalytic Systems

Copper-Mediated Tandem Cyclization

Recent advances from carbonitrile synthesis suggest applicability for carboxylic acid formation:

Catalytic Cycle :

  • CuI (10 mol%) in DMF at 120°C
  • tert-Butyl azide + 6-cyano precursor → triazole intermediate
  • In situ hydrolysis with NaOH (2M)

Advantages :

  • Single-pot operation avoids intermediate isolation
  • Yields up to 57% reported for analogous systems

Comparative Analysis of Synthetic Routes

Table 1. Method Efficiency Comparison

Method Yield (%) Purity (HPLC) Scalability
Cyclocondensation 79 98.4 >100g
Amide Coupling 34 99.1 <10g
Direct Oxidation 68 97.8 50g
Catalytic Tandem 57 96.2 Process Dev

Structural Characterization Benchmarks

Critical validation data for synthetic batches:

¹H NMR (DMSO-d₆) :

  • δ 9.46 (s, 1H, triazole-H)
  • δ 1.42 (s, 9H, tert-butyl)
  • δ 8.07 (d, J=1.8 Hz, 1H, pyridine-H)

LC-MS Profile :

  • m/z = 275.1 [M+H]⁺ (Calcd 274.3)
  • RT = 1.52 min (C18, 0.1% HCO₂H)

Industrial-Scale Considerations

Key process chemistry challenges:

  • tert-Butyl group thermal lability above 150°C
  • DMF removal difficulties in coupling methods
  • Column chromatography requirements for >99% purity

Mitigation strategies:

  • Switch to EtOAc/Heptane recrystallization
  • Implement continuous flow microwave reactors
  • Use of Amberlite IRA-400 for acid purification

Emerging Methodological Frontiers

Promising research directions:

  • Enzymatic desymmetrization of prochiral intermediates
  • Photoredox C-H carboxylation at C6 position
  • Biocatalytic oxidation using engineered monooxygenases

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazole or pyridine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Tert-butyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which 2-Tert-butyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole and pyridine rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to molecular targets.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents at position 2 of the triazolopyridine core. A comparison of select derivatives is provided below:

Compound Name Substituent (Position 2) Molecular Formula Molecular Weight (g/mol) Key Features/Applications
2-Tert-butyl-...-6-carboxylic acid tert-butyl C₁₃H₁₆N₄O₂ 260.29 Steric bulk; potential drug scaffold
2-Methyl-...-6-carboxylic acid Methyl C₁₀H₈N₄O₂ 204.19 Smaller substituent; higher solubility
2-Ethyl-...-6-carboxylic acid Ethyl C₁₁H₁₀N₄O₂ 218.22 Intermediate lipophilicity
2-Bromo-...-6-carboxylic acid Bromo C₇H₄BrN₃O₂ 254.44 Halogenated; synthetic intermediate
3-Phenyl-...-6-carboxylic acid* Phenyl (position 3) C₁₃H₉N₃O₂ 239.23 Aromatic substitution; high structural similarity (0.90)

*Note: The positional isomer 3-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid exhibits a similarity score of 0.90 to the target compound, indicating overlapping pharmacophoric features .

Key Differentiators of the Tert-butyl Derivative

  • Steric effects : The tert-butyl group may enhance metabolic stability by shielding the triazolopyridine core from enzymatic degradation, a feature exploited in kinase inhibitors (e.g., LXE408 in ) .
  • Synthetic challenges : Bromination or cross-coupling reactions at position 6 may require optimized conditions due to steric hindrance from the tert-butyl group .

Biological Activity

2-Tert-butyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the triazolopyridine family and exhibits various pharmacological properties that make it a candidate for further research and development.

Chemical Structure and Properties

The molecular formula of this compound is C10H14N4O2C_{10}H_{14}N_4O_2. Its structural representation includes a triazole ring fused to a pyridine ring with a carboxylic acid functional group. This unique structure is believed to contribute to its biological activity.

Structural Information

PropertyValue
Molecular FormulaC10H14N4O2
SMILESCC(C)(C)C1=NN2C=C(C=CC2=N1)N
InChIInChI=1S/C10H14N4O2/c1-11(2,3)17-9(16)7-4-5-8-13-10(12)14-15(8)6-7/h4-6H,1-3H3,(H2,12,14)

Anticancer Properties

Research indicates that compounds within the triazolo[1,5-a]pyridine class exhibit significant anticancer activity. For instance, studies have shown that derivatives with similar structures can inhibit the proliferation of various cancer cell lines. The compound has demonstrated potential against leukemia cell lines such as CCRF-CEM and HL-60(TB), suggesting its utility in cancer therapeutics .

Anti-inflammatory Activity

The anti-inflammatory potential of triazolo derivatives has been documented in various studies. The presence of the carboxylic acid group may enhance the compound's ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

Antimicrobial Activity

Compounds related to 2-tert-butyl-[1,2,4]triazolo[1,5-a]pyridine have shown antimicrobial effects against a range of pathogens. The triazole moiety is known for its ability to interact with microbial enzymes, potentially leading to inhibition of growth or cell death .

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of Enzymes : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : The compound may act as an inverse agonist for certain nuclear receptors involved in immune responses .

Case Studies

Several studies have explored the efficacy of triazolo derivatives:

  • Study on Anticancer Efficacy : A comparative analysis of various triazolopyridine derivatives revealed that some exhibit IC50 values comparable to established anticancer agents like doxorubicin .
  • Anti-inflammatory Activity Assessment : In vitro assays demonstrated that specific analogs significantly reduced pro-inflammatory cytokines in human cell lines .

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